molecular formula C14H26N2O3 B2722217 2-Ethoxy-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one CAS No. 2320145-98-8

2-Ethoxy-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one

Cat. No.: B2722217
CAS No.: 2320145-98-8
M. Wt: 270.373
InChI Key: IBNKFNVBLCJFBR-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.373. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Methoxylation

Research on the electrochemical methoxylation of piperidine derivatives, including those with N-acyl and N-sulfonyl groups, has shown that these reactions can be tailored to produce α-monomethoxy or α,α'-dimethoxy products depending on the electrolyte and anode used. This indicates a method for the selective functionalization of similar compounds, which could be relevant for modifying the structure of "2-Ethoxy-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one" for specific applications (Golub & Becker, 2015).

Synthesis of N-heterocycles

The synthesis of N-heterocyclic compounds, including 3-hydroxy and 3-amino 2-substituted derivatives via enamine oxidation and aziridination, presents a strategy for constructing complex molecules with potential for pharmaceutical development. This methodological approach could provide a blueprint for accessing diverse derivatives of the target compound for biological evaluation (Sunose et al., 1998).

Relay Catalysis

A study on the relay catalytic cascade reaction for synthesizing methyl 4-aminopyrrole-2-carboxylates from methoxyisoxazoles and pyridinium ylides demonstrates the potential of catalysis in creating complex molecules from simpler precursors. This research highlights the utility of catalysis in building heterocyclic structures, relevant to the synthesis and functionalization of "this compound" (Galenko et al., 2015).

Formation of Functionalized N-acyl-3-amino-2-methoxypyrrolidines

The iodoamination and azidomethoxylation of endocyclic enecarbamates leading to functionalized 3-aminopyrrolidines and piperidines provide insights into the synthesis of nitrogen-containing cycles, which are crucial in medicinal chemistry for the development of new therapeutic agents. This research could be extrapolated to the functionalization of "this compound" for drug development purposes (Norton Matos et al., 2001).

Properties

IUPAC Name

2-ethoxy-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-3-19-11-14(17)15-7-4-12(5-8-15)16-9-6-13(10-16)18-2/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNKFNVBLCJFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)N2CCC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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